molecular formula C6H3F6NS2 B8483713 2,4-Bis[(trifluoromethyl)sulfanyl]-1H-pyrrole CAS No. 62665-36-5

2,4-Bis[(trifluoromethyl)sulfanyl]-1H-pyrrole

Cat. No.: B8483713
CAS No.: 62665-36-5
M. Wt: 267.2 g/mol
InChI Key: OTICSORGUXBZSC-UHFFFAOYSA-N
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Description

2,4-Bis[(trifluoromethyl)sulfanyl]-1H-pyrrole is a useful research compound. Its molecular formula is C6H3F6NS2 and its molecular weight is 267.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62665-36-5

Molecular Formula

C6H3F6NS2

Molecular Weight

267.2 g/mol

IUPAC Name

2,4-bis(trifluoromethylsulfanyl)-1H-pyrrole

InChI

InChI=1S/C6H3F6NS2/c7-5(8,9)14-3-1-4(13-2-3)15-6(10,11)12/h1-2,13H

InChI Key

OTICSORGUXBZSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

25 g of trifluoromethanesulfenyl chloride was condensed in a pressured bottle in dry ice and 2.34 g of pyrrole in 40 ml of anhydrous chloroform, 12.1 g of pyridine and 0.8 g of iron powder were added. The mixture was then stirred at room temperature for 3 days. It was then filtered to remove insoluble materials. The mixture was washed with water, diluted hydrochloric acid and water again. After evaporation of the solvent, the residue was distilled under vacuum, giving 4.2 g of 2,5-bis(trifluoromethylthio)pyrrole and 3.5 g 2,4-bis(trifluoromethylthio)pyrrole. The total yield was 82%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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